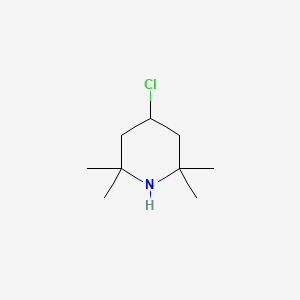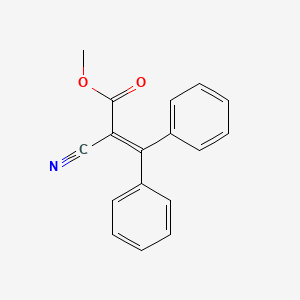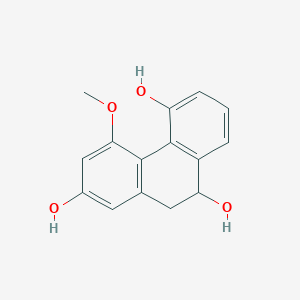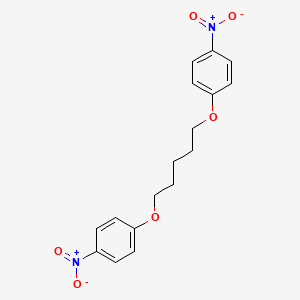
4-Chloro-2,2,6,6-tetramethylpiperidine
Übersicht
Beschreibung
4-Chloro-2,2,6,6-tetramethylpiperidine is a derivative of 2,2,6,6-Tetramethylpiperidine . It is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .
Synthesis Analysis
The synthesis of 4-Chloro-2,2,6,6-tetramethylpiperidine involves several steps. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction . Another method involves the oxidation of primary and secondary alcohols using catalytic amounts of TEMPO and Yb (OTf) 3 in combination with a stoichiometric amount of iodosylbenzene .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,2,6,6-tetramethylpiperidine can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Chloro-2,2,6,6-tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2,2,6,6-tetramethylpiperidine include a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
4-Chloro-2,2,6,6-tetramethylpiperidine exhibits unique electrochemical properties. During electrochemical oxidation, it forms a stable cation-radical, which further transforms into 2,2,6,6-tetramethylpiperidin-1-oxyl (Kagan et al., 2009). This cation-radical formation is significant in electrochemical processes and reactions.
Chemical Selectivity in Biological Oxidations
The compound demonstrates selective chemical reactivity, which is comparable to enzymic systems in biological oxidations. It chlorinates primary hydrogen more rapidly than secondary hydrogen in certain hydrocarbons, showing a preference for less hindered positions (Deno, Pohl, & Spinelli, 1974).
Synthesis of Halogen Sulfenic Acid Derivatives
4-Chloro-2,2,6,6-tetramethylpiperidine is used in the synthesis of chloro- and bromosulfenic acid derivatives, indicating its role in creating complex organic compounds (Röschenthaler & Starke, 1977).
Catalysis in Organic Chemistry
This compound catalyzes ortho-selective chlorination of phenols, demonstrating its potential as a catalyst in organic synthesis. It shows increased selectivity with reaction temperature, expanding its utility in temperature-dependent reactions (Saper & Snider, 2014).
Spin Probe Synthesis
In the field of material science and biochemistry, derivatives of 4-Chloro-2,2,6,6-tetramethylpiperidine, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, are used as spin probes. These probes are crucial for investigating properties of materials like ionic liquids (Toniolo, Crisma, & Formaggio, 1998).
Antimicrobial Activity
4-Chloro-2,2,6,6-tetramethylpiperidine has been utilized in modifying surfaces to exhibit antimicrobial properties. This is achieved by covalently bonding the compound to materials like silica gel, cellulose, and polyurethane, making them effective against bacteria such as Staphylococcus aureus and Escherichia coli (Barnes et al., 2007).
Complex Chemistry in Metal Coordination
The compound is involved in the complex chemistry of metal coordination, as seen in its reactions with metal ions like manganese, cobalt, nickel, and copper. These reactions lead to the formation of various complexes that show unique properties like antiferromagnetic behavior and electrochemical characteristics (Halcrow et al., 1998).
Electrochemical Modeling and Photolysis
4-Chloro-2,2,6,6-tetramethylpiperidine is significant in electrochemical modeling, especially in the photolysis of similar compounds, leading to the formation of nitroxyl radicals. This aspect is crucial for understanding and manipulating photochemical reactions (Kashparova et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential application of 4-Chloro-2,2,6,6-tetramethylpiperidine in the field of non-linear optics demands the investigation of its structural and bonding features contributing to the hyper-polarizability enhancement by analyzing the vibrational modes using IR and Raman spectroscopy . Its derivatives are a mainstay of hindered amine light stabilizers .
Eigenschaften
IUPAC Name |
4-chloro-2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOFHVPNLKHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381659 | |
| Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2,6,6-tetramethylpiperidine | |
CAS RN |
1463-00-9 | |
| Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)
![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)



![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
![Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate](/img/structure/B3047794.png)
![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)



